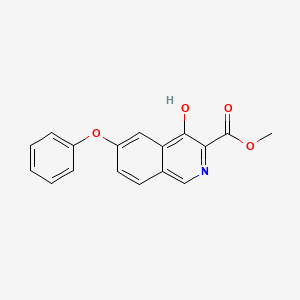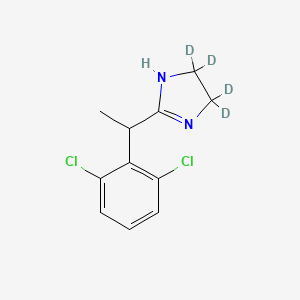
Lofexidine-d4Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lofexidine-d4Hydrochloride is a deuterated form of Lofexidine Hydrochloride, a centrally acting alpha2-adrenergic receptor agonist. It is primarily used for the symptomatic treatment of acute opioid withdrawal syndrome to facilitate abrupt opioid discontinuation in adults . The deuterated form, this compound, is often used in scientific research for its enhanced stability and distinct isotopic labeling properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lofexidine-d4Hydrochloride involves several steps. One common method includes the reaction of ethyl 2-(2,6-dichlorophenoxy)propanoate with ethylenediamine in the presence of aluminum isopropoxide in toluene under an inert atmosphere. The mixture is heated to 105°C and then cooled. Hydrogen chloride gas in isopropyl alcohol is added to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization techniques to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
Lofexidine-d4Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify its functional groups.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the imidazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
Lofexidine-d4Hydrochloride has a wide range of scientific research applications:
Mecanismo De Acción
Lofexidine-d4Hydrochloride exerts its effects by acting as a potent alpha2-adrenergic receptor agonist. It reduces the release of norepinephrine and decreases sympathetic tone, which helps alleviate the symptoms of opioid withdrawal. The compound binds to alpha-2A and alpha-2C adrenoreceptors, leading to its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Methadone: An opioid analgesic used for severe pain and opioid addiction treatment.
Clonidine: Another alpha2-adrenergic receptor agonist used for hypertension and ADHD.
Uniqueness
Lofexidine-d4Hydrochloride is unique due to its deuterated form, which provides enhanced stability and distinct isotopic labeling. This makes it particularly valuable in scientific research for precise analytical studies and pharmacokinetic investigations .
Propiedades
Fórmula molecular |
C11H12Cl2N2 |
|---|---|
Peso molecular |
247.15 g/mol |
Nombre IUPAC |
4,4,5,5-tetradeuterio-2-[1-(2,6-dichlorophenyl)ethyl]-1H-imidazole |
InChI |
InChI=1S/C11H12Cl2N2/c1-7(11-14-5-6-15-11)10-8(12)3-2-4-9(10)13/h2-4,7H,5-6H2,1H3,(H,14,15)/i5D2,6D2 |
Clave InChI |
CZGIWEABEALYSI-NZLXMSDQSA-N |
SMILES isomérico |
[2H]C1(C(N=C(N1)C(C)C2=C(C=CC=C2Cl)Cl)([2H])[2H])[2H] |
SMILES canónico |
CC(C1=C(C=CC=C1Cl)Cl)C2=NCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


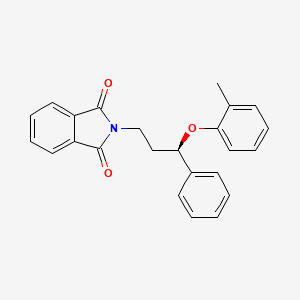



![11-oxo-6,11-Dihydro-5H-dibenzo[b,e]azepine-5-carboxamide](/img/structure/B13842856.png)
![2-(6-Phenyl-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride](/img/structure/B13842858.png)
![ethyl (2E)-5,5,5-trideuterio-2-[(4-fluorophenyl)methylidene]-3-oxo-4-(trideuteriomethyl)pentanoate](/img/structure/B13842860.png)
![[(2R,5R)-3,4-diacetyloxy-5-[6-(4-methylphenyl)sulfanyl-2-oxo-3H-purin-9-yl]oxolan-2-yl]methyl acetate](/img/structure/B13842877.png)
![1-methyl-3-[[4-(1H-pyrazol-4-yl)-1,3-thiazol-2-yl]amino]pyrrolidin-2-one](/img/structure/B13842886.png)
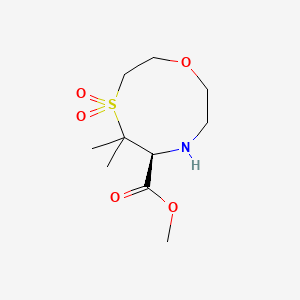
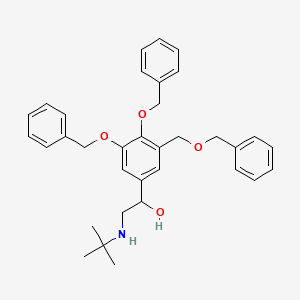
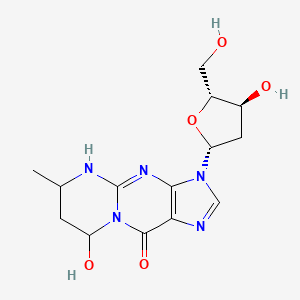
![N-[2-(4-acetamidophenyl)ethyl]acetamide](/img/structure/B13842911.png)
